molecular formula C11H8FNO2S B15328950 (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid

Cat. No.: B15328950
M. Wt: 237.25 g/mol
InChI Key: HWMQHECFXSVZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-Fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid is a fluorinated indole derivative featuring a sulfhydryl (-SH) group at the α,β-unsaturated carboxylic acid moiety. The Z-configuration of the double bond between C2 and C3 is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The 5-fluoro substitution on the indole ring enhances metabolic stability and bioavailability, while the sulfanyl group contributes to thiol-mediated binding interactions .

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQHECFXSVZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid, often referred to as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated indole moiety and a thiol group, which may contribute to its reactivity and interaction with biological targets.

The molecular structure of (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid can be summarized as follows:

  • Molecular Formula : C₁₁H₈FNO₂S
  • Molecular Weight : 241.25 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and activity studies.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in cancer treatment and antimicrobial properties. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. Studies indicate that it activates caspase pathways, leading to programmed cell death.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid resulted in a significant reduction in cell viability, with IC₅₀ values reported around 20 µM after 48 hours of exposure.

Antimicrobial Properties

  • In vitro Studies : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.
  • Mechanism of Action : The antimicrobial effects are hypothesized to arise from the disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC₅₀/MIC (µg/mL)Mechanism
AnticancerMCF-7 (Breast Cancer)20Apoptosis via caspase activation
AntibacterialStaphylococcus aureus15Membrane disruption
AntibacterialEscherichia coli30Inhibition of protein synthesis

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its interactions with various biological targets:

  • Pharmacophore Modeling : Structure-based pharmacophore models have been developed to predict the binding affinity of (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid with specific receptors involved in cancer pathways .
  • Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human fibroblast cells, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl (Z)-3-(5-Fluoro-1H-indol-3-yl)-2-hydroxyacrylate (2g)

This compound shares the Z-configuration and 5-fluoroindole core with the target molecule but replaces the sulfanyl group with a hydroxyl (-OH) and the carboxylic acid with a methyl ester. The ester group reduces polarity, enhancing membrane permeability, while the hydroxyl group facilitates hydrogen bonding. However, the absence of the sulfanyl moiety diminishes thiol-mediated reactivity, which is pivotal in enzyme inhibition .

3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3i)

A thiazole-linked indole-pyrrolopyridine hybrid, this compound retains the 5-fluoroindole motif but incorporates a thiazole ring and a pyrrolopyridine system. The thiazole enhances π-stacking interactions, while the extended aromatic system increases molecular rigidity. Unlike the target molecule, it lacks the sulfanylprop-2-enoic acid chain, limiting its utility in covalent enzyme inhibition but improving selectivity for kinase targets .

(2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid

This compound features a brominated indene core and a mercaptopropanamide side chain. The indene system introduces planar rigidity, while the bromine atom augments hydrophobic interactions. The mercaptopropanamide chain allows disulfide bond formation, akin to the sulfanyl group in the target molecule. However, the stereochemistry (S-configuration) and indene substitution differentiate its binding profile, particularly in protease inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.